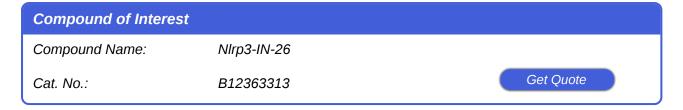


The NLRP3 Inflammasome Inhibitor Nlrp3-IN-26: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, IUPAC name, and relevant experimental methodologies for the NLRP3 inflammasome inhibitor, **NIrp3-IN-26**. Additionally, it visualizes the NLRP3 signaling pathway and a representative experimental workflow to facilitate a comprehensive understanding of this compound's context and application in research.

Chemical Properties and Nomenclature

NIrp3-IN-26, also identified as compound 15z in its discovery publication, is a potent and specific inhibitor of the NLRP3 inflammasome. Its core chemical structure is based on a 2,3-dihydro-1H-indene-5-sulfonamide scaffold.

Table 1: Chemical Properties of NIrp3-IN-26



Property	Value
IUPAC Name	N-(4-(azepan-1-yl)-3-((3-chloro-5- (trifluoromethyl)pyridin-2-yl)amino)benzoyl)-2,3- dihydro-1H-indene-5-sulfonamide
Molecular Formula	C31H33CIN4O3S
Molecular Weight	619.14 g/mol
Inhibitory Concentration (IC50)	0.13 μΜ

Mechanism of Action

NIrp3-IN-26 exerts its inhibitory effects by directly binding to the NLRP3 protein. This interaction blocks the assembly and subsequent activation of the NLRP3 inflammasome, thereby preventing the release of pro-inflammatory cytokines such as IL-1 β and IL-18, and inhibiting pyroptotic cell death.

Experimental Protocols

The following is a representative protocol for evaluating the in vitro efficacy of **NIrp3-IN-26** in inhibiting NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Objective: To determine the dose-dependent inhibition of NLRP3 inflammasome activation by Nlrp3-IN-26.

Materials:

- Bone Marrow-Derived Macrophages (BMDMs)
- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Lipopolysaccharide (LPS)



- Nigericin
- NIrp3-IN-26
- ELISA kit for mouse IL-1β
- LDH cytotoxicity assay kit

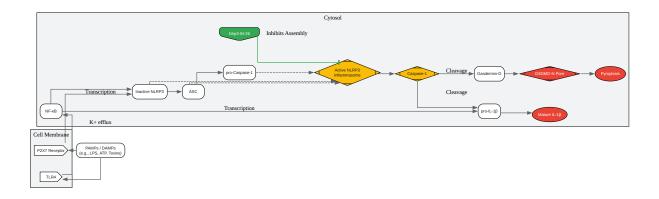
Methodology:

- Cell Culture: Culture BMDMs in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
- Priming (Signal 1): Prime the BMDMs with 1 μ g/mL of LPS for 4 hours to upregulate the expression of NLRP3 and pro-IL-1 β .
- Inhibitor Treatment: After priming, treat the cells with varying concentrations of NIrp3-IN-26 (e.g., 0.01, 0.1, 1, 10 μM) for 1 hour. Include a vehicle control (e.g., DMSO).
- Activation (Signal 2): Stimulate the cells with 10 μM nigericin for 1 hour to activate the NLRP3 inflammasome.
- Sample Collection: Centrifuge the plate and collect the supernatant for analysis.
- IL-1 β Measurement: Quantify the concentration of IL-1 β in the supernatant using a mouse IL-1 β ELISA kit according to the manufacturer's instructions.
- Cytotoxicity Assay: Assess cell viability by measuring lactate dehydrogenase (LDH) release in the supernatant using an LDH cytotoxicity assay kit.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the NLRP3 signaling pathway and a typical experimental workflow for testing NLRP3 inhibitors.

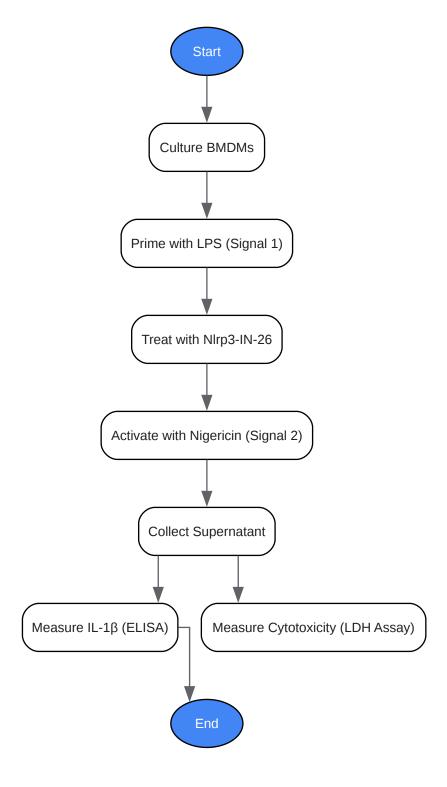




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Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by NIrp3-IN-26.





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Caption: Experimental Workflow for NIrp3-IN-26 Efficacy Testing.

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